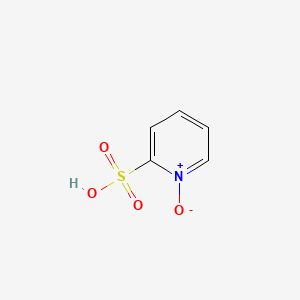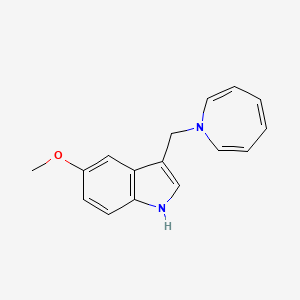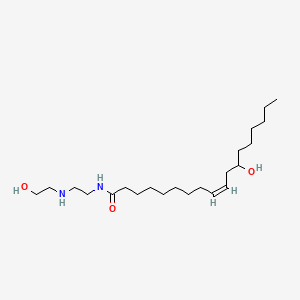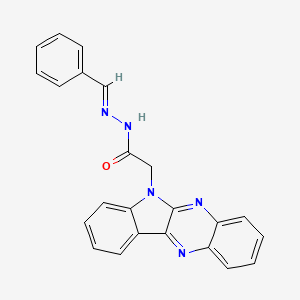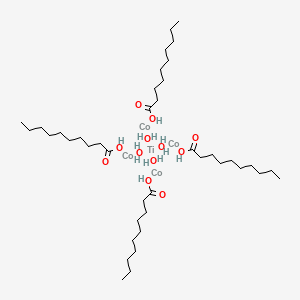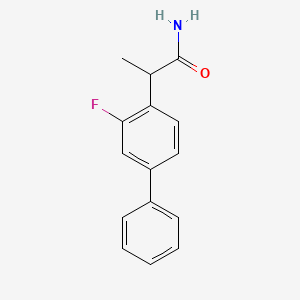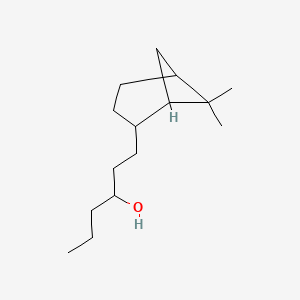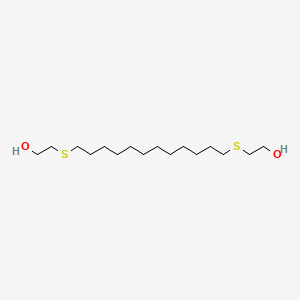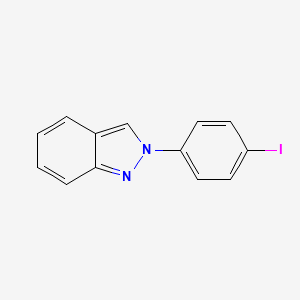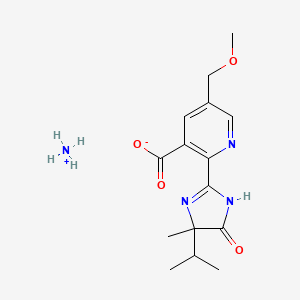
Imazamox-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imazamox-ammonium is a herbicide belonging to the imidazolinone family. It is widely used for controlling grass and broadleaf weeds in various crops. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the growing points, where it inhibits essential enzymes, leading to the plant’s death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imazamox-ammonium is synthesized through a series of chemical reactions involving the formation of imidazolinone rings. The key steps include:
Formation of Imidazolinone Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazolinone ring.
Ammonium Salt Formation: The final step involves converting the imazamox into its ammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Using techniques like crystallization and filtration to obtain pure this compound.
Quality Control: Ensuring the final product meets industry standards for herbicide formulations.
Analyse Des Réactions Chimiques
Types of Reactions
Imazamox-ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Imazamox-ammonium has a wide range of scientific research applications, including:
Agriculture: Used extensively as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its persistence in soil and impact on soil microorganisms.
Biological Studies: Investigating its effects on plant physiology and genetic expression.
Chemical Studies: Studying its chemical properties and reactions to develop new herbicide formulations.
Mécanisme D'action
Imazamox-ammonium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By blocking ALS, this compound prevents protein synthesis and cell division, leading to the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imazethapyr: Another imidazolinone herbicide with similar mode of action but different chemical structure.
Imazapyr: Known for its broad-spectrum herbicidal activity.
Imazapic: Used for controlling a wide range of weeds in various crops.
Uniqueness of Imazamox-ammonium
This compound is unique due to its specific chemical structure, which allows for effective control of both grass and broadleaf weeds. Its systemic action and ability to be absorbed by both roots and foliage make it highly effective in various agricultural settings .
Propriétés
Numéro CAS |
247057-22-3 |
|---|---|
Formule moléculaire |
C15H22N4O4 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3 |
Clé InChI |
GNZZHGJSMCDMBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


